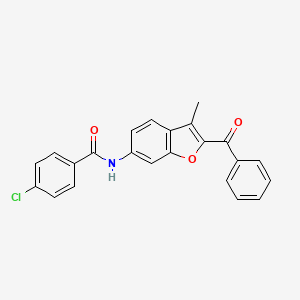

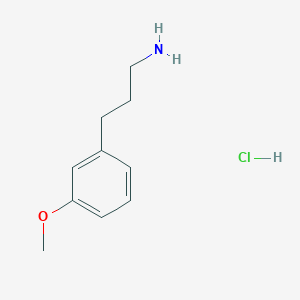

![molecular formula C15H23N3O4S B2803195 4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine CAS No. 954605-06-2](/img/structure/B2803195.png)

4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known by its CAS number 954605-06-2, is a chemical with the molecular formula C15H23N3O4S and a molecular weight of 341.42582 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is common in many biologically active compounds .Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold that can be used to create a variety of biologically active compounds . The ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is already formed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H23N3O4S), molecular weight (341.42582), and its structure, which includes a pyrrolidine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- A study by Yavari, Aghazadeh, and Tafazzoli (2002) discusses the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, which are structurally similar to 4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine. They reported a dynamic NMR study showing a high energy barrier for rotation around the N-aryl single bond, indicating atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002).

- Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction route, which are relevant to the structure of this compound. They highlighted the importance of these compounds as starting materials for synthesizing azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Reaction Mechanisms and Chemical Properties

- The work of Doughty and Glover (1977) on the oxidation of 4-substituted N-aminopyridinium salts offers insights into the chemical properties and reaction mechanisms of compounds similar to this compound. They explored how different substituents affect the yield of corresponding salts (Doughty & Glover, 1977).

- Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained in the Bronsted acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and an excess of formaldehyde. This research provides a deeper understanding of the chemical reactions involving structures related to this compound (Srikrishna, Sridharan, & Prasad, 2010).

Supramolecular Chemistry and Crystallography

- Samipillai, Bhatt, Kruger, Govender, and Naicker (2016) conducted a study on the supramolecular arrangement of 3-oxopyrrolidines, closely related to the compound . They emphasized the role of weak interactions like C-H⋯O/C-H⋯π in controlling the conformation of molecules and constructing supramolecular assemblies (Samipillai et al., 2016).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activity. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds , so there may be potential for further development and study of this compound and its derivatives.

Eigenschaften

IUPAC Name |

4-[(dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-4-22-14-7-5-13(6-8-14)18-11-12(9-15(18)19)10-16-23(20,21)17(2)3/h5-8,12,16H,4,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUBHACETMAPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)

![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)

![5-[1-(3,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2803120.png)

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)

![N-(Cyclopropylmethyl)-N-[(6-methylpyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2803130.png)

![2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2803132.png)